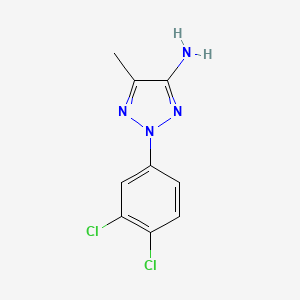

2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

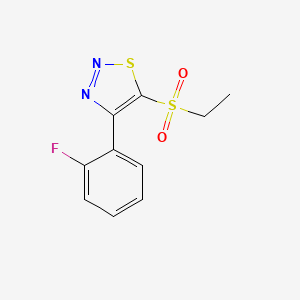

2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dichlorphenylgruppe und einer Methylgruppe aus, die an einen Triazolring gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenylhydrazin mit einem geeigneten Alkin unter kupferkatalysierten Azid-Alkin-Cycloadditionsbedingungen (CuAAC). Die Reaktion wird in Gegenwart eines Kupfer(I)-Katalysators, wie z. B. Kupfer(I)-iodid, und einer Base, wie z. B. Triethylamin, in einem geeigneten Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt. Die Reaktion läuft bei Raumtemperatur oder unter leichter Erwärmung ab, um das gewünschte Triazolderivat zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin kann große Batch- oder kontinuierliche Verfahren umfassen. Die wichtigsten Schritte beinhalten die Herstellung von 3,4-Dichlorphenylhydrazin, gefolgt von dessen Reaktion mit dem Alkin unter optimierten CuAAC-Bedingungen. Die Prozessparameter, wie z. B. Temperatur, Druck und Reaktionszeit, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Amine oder Hydrazine.

Substitution: Der Triazolring und die Dichlorphenylgruppe können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid. Diese Reaktionen werden typischerweise in sauren oder basischen Medien durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden unter geeigneten Bedingungen verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Alkylierungsmittel oder Nucleophile beinhalten und werden unter geeigneten Bedingungen durchgeführt, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Oxide oder hydroxylierte Derivate entstehen, während bei der Reduktion Amine oder Hydrazine entstehen können. Substitutionsreaktionen können zu einer Vielzahl von substituierten Triazolderivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Sie wurde auf ihre antimikrobielle, antifungale und krebshemmende Aktivität untersucht. Die Fähigkeit der Verbindung, bestimmte Enzyme oder Proteine zu hemmen, macht sie zu einem wertvollen Werkzeug in der biochemischen Forschung.

Medizin: Die pharmakologischen Eigenschaften der Verbindung werden für die Entwicklung neuer Therapeutika erforscht, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

Industrie: Sie wird bei der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden sowie bei der Synthese von Spezialchemikalien für verschiedene industrielle Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und so dessen Aktivität hemmen und somit die biochemischen Pfade beeinflussen, an denen das Enzym beteiligt ist. Im Fall von antimikrobieller oder krebshemmender Aktivität kann die Verbindung die Replikation oder das Überleben von mikrobiellen oder Krebszellen stören, indem sie essentielle Proteine oder DNA angreift.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of antimicrobial or anticancer activity, the compound may interfere with the replication or survival of microbial or cancer cells by targeting essential proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dichlorphenylhydrazin: Ein Vorläufer bei der Synthese von 2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin.

2-(3,4-Dichlorphenyl)-1H-1,2,3-triazol: Eine strukturell ähnliche Verbindung mit unterschiedlichen Substitutionsmustern am Triazolring.

5-Methyl-2H-1,2,3-triazol-4-amin: Ein Triazolderivat, dem die Dichlorphenylgruppe fehlt.

Einzigartigkeit

2-(3,4-Dichlorphenyl)-5-methyl-2H-1,2,3-triazol-4-amin ist einzigartig durch das Vorhandensein sowohl der Dichlorphenyl- als auch der Methylgruppe am Triazolring. Diese einzigartige Struktur verleiht der Verbindung spezifische chemische und biologische Eigenschaften, die sie zu einem wertvollen Molekül für verschiedene Anwendungen machen. Die Kombination dieser funktionellen Gruppen verstärkt die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren und an verschiedenen chemischen Reaktionen teilzunehmen.

Eigenschaften

Molekularformel |

C9H8Cl2N4 |

|---|---|

Molekulargewicht |

243.09 g/mol |

IUPAC-Name |

2-(3,4-dichlorophenyl)-5-methyltriazol-4-amine |

InChI |

InChI=1S/C9H8Cl2N4/c1-5-9(12)14-15(13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H2,12,14) |

InChI-Schlüssel |

WPGTVSPJWIUOTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(N=C1N)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)